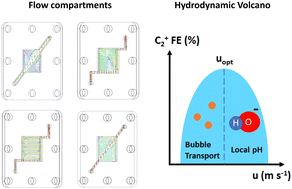Understanding the impact of catholyte flow compartment design on the efficiency of CO2 electrolyzers†
Energy & Environmental Science Pub Date: 2023-09-19 DOI: 10.1039/D3EE02243A
Abstract
This work explores and provides new understanding how catholyte flow compartment design and catholyte bubble flow characteristics of a gas diffusion electrode inside a CO2 flow cell electrolyzer affect its electrocatalytic reactivity and product selectivity. Focusing on Cu-based GDEs for CO2 electroreduction to hydrocarbons at high current densities (50–700 mA cm−2), four basic compartment designs were selected, 3D printed and investigated. Experiments were coupled to computational fluid dynamics simulation of catholyte flow and bubble dynamics. The findings from this work suggest a homogenous fluid velocity distribution combined with fluid velocity in the range between 0.1–0.01 m s−1 to be optimal for high yields in C2+ products at high current densities. Special focus was placed on the role and relation between gas bubble dynamics and local pH, both strongly affected by the design architecture. From our experimental observations and simulations, we propose a hydrodynamic “volcano” model addressing the competition between bubble release rate and local pH, both controlled by catholyte flow velocity. The balance between fast bubble release and high enough local pH across the electrode surface puts the electrolyzer operation at the top of the performance volcano.


Recommended Literature
- [1] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [2] Theoretical evidence of a feasible concerted antara–antara cycloaddition
- [3] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [4] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [5] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [6] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [7] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [8] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [9] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [10] Branched [n]rotaxanes (n = 2–4) from multiple dibenzo-24-crown-8 ether wheels and 1,2-bis(4,4′-dipyridinium)ethane axles

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 14919-36-9









